1,2-Dibromo-3-iodobenzene
Overview
Description
1,2-Dibromo-3-iodobenzene is an organic compound with the molecular formula C6H3Br2I. It is a halogenated benzene derivative that is widely used in scientific research, particularly in the field of organic synthesis. This compound is known for its unique properties such as its high reactivity and selectivity towards specific chemical reactions.
Scientific Research Applications
Synthesis and Organic Transformations
1,2-Dibromo-3-iodobenzene is a valuable precursor in various organic transformations, particularly those based on the intermediate formation of benzynes. It acts as an intermediate in the synthesis of different derivatives through processes such as regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Structural Analysis
The crystal and molecular structures of related dihalogenated benzenes, including this compound, have been studied using single-crystal X-ray diffraction. These studies reveal minor distortions in C-C-Br/I angles and short intramolecular Br-I contacts, suggesting an attractive component in peripheral Br-I interactions which might influence reactivity (Schmidbaur, Minge, & Nogai, 2004).
Catalytic Applications
Iodobenzene derivatives, including this compound, are used in catalytic processes for functionalizing olefins and creating complex organic molecules. These reactions involve C-C and C-O bond formations, demonstrating the compound's utility in advanced organic synthesis (Ngatimin et al., 2013).
Steric Effects in Substituted Benzenes
Studies on sterically crowded diiodobenzenes, which include this compound, provide insights into the effects of steric hindrance on the properties of hypervalent iodine compounds. These compounds are of interest for their potential applications in materials science and as Lewis acids (Li et al., 2022).
Nonlinear Optical Properties
The nonlinear polarization and two-photon absorption properties of dihalobenzenes, including this compound, have been studied, revealing insights into their electronic properties and potential applications in optical materials (Henriksson, Ekström, & Norman, 2006).
Mechanism of Action
Properties
IUPAC Name |
1,2-dibromo-3-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2I/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHQXLLXCYZJFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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